4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid, with the Chemical Abstracts Service (CAS) number 892502-28-2, is a heterocyclic compound characterized by its unique oxadiazole structure fused with a benzoic acid moiety. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science.
The compound can be sourced from various chemical suppliers and manufacturers specializing in fine chemicals and research materials. It is often produced through synthetic methodologies that involve the manipulation of oxadiazole derivatives.
The synthesis of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid typically involves several synthetic routes:
The synthesis often requires specific conditions such as temperature control and the use of solvents like ethanol or dimethylformamide. Catalysts may also be used to enhance reaction rates and yields.
The molecular structure of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid features a benzoic acid group attached to a methyl-substituted oxadiazole ring. The oxadiazole ring contains two nitrogen atoms and one oxygen atom within a five-membered ring structure.
Key structural data includes:
The compound can undergo various chemical reactions typical for carboxylic acids and oxadiazoles:
Reactions are typically conducted under controlled conditions to optimize yields and minimize by-products. Common reagents include acid chlorides for esterification and bases for decarboxylation.
The mechanism of action for compounds containing the oxadiazole moiety often relates to their biological activities, which include antimicrobial and anti-inflammatory effects. These actions are hypothesized to involve:
Studies have shown that derivatives of oxadiazoles exhibit significant biological activities, making them candidates for drug development .
While specific physical properties such as density and boiling point are not well-documented for this compound, general characteristics include:
Chemical properties include:
Relevant analyses indicate that the compound's stability can be influenced by environmental factors such as pH and temperature.
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid has potential applications in:
The synthesis of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid predominantly follows a two-step convergent approach that strategically combines functionalized benzoic acid derivatives with methyl-substituted hydrazide precursors. The initial stage involves the preparation of methyl-substituted acid hydrazides (typically acetyl hydrazine), which serve as fundamental building blocks for the oxadiazole ring formation. These hydrazides undergo nucleophilic acyl substitution with 4-(chloromethyl)benzoyl chloride or activated ester derivatives under controlled conditions (0-5°C, anhydrous solvents) to yield intermediate diacylhydrazides. This exothermic reaction requires precise temperature control to prevent diacylation byproducts and typically achieves yields of 78-85% in tetrahydrofuran or dichloromethane solvent systems [1] .
The critical cyclodehydration reaction transforms the linear diacylhydrazide intermediate into the target 1,3,4-oxadiazole heterocycle. This transformation necessitates energy-intensive conditions (reflux temperatures >100°C) to overcome the kinetic barrier associated with ring closure. Research demonstrates that the electronic nature of substituents on the benzoic acid derivative significantly impacts cyclization kinetics, with electron-withdrawing groups (e.g., 4-carboxy) accelerating the reaction rate by approximately 30% compared to electron-donating substituents [1]. The reaction mechanism proceeds through a concerted intramolecular nucleophilic attack, where the hydrazide nitrogen attacks the carbonyl carbon of the acetyl group, followed by elimination of water to form the oxadiazole ring .
Table 1: Optimization of Hydrazide Intermediates for Oxadiazole Synthesis
Hydrazide Precursor | Reaction Solvent | Temperature (°C) | Reaction Time (h) | Intermediate Yield (%) |
---|---|---|---|---|
Acetyl hydrazine | Tetrahydrofuran | 0-5 | 2.5 | 85 |
Propionyl hydrazine | Dichloromethane | 0-5 | 3.0 | 78 |
Butyryl hydrazine | Ethyl acetate | 0-5 | 4.0 | 70 |
Isobutyryl hydrazine | Chloroform | 0-5 | 3.5 | 72 |
The methyl group positioning at the 5-position of the oxadiazole ring is strategically introduced through alkyl hydrazide selection, where acetyl hydrazine exclusively generates the 5-methyl isomer. This regiochemical control stems from the inability of the reaction to produce alternative regioisomers due to the inherent asymmetry of the hydrazide precursor. Studies confirm that the methyl group remains unaffected during cyclization, with no observed migration to the 2-position of the oxadiazole ring . For optimal results, stoichiometric ratios of 1:1.05 (benzoic acid derivative to hydrazide) and aprotic solvents with moderate polarity (THF, DCM) maximize yields while minimizing symmetric bis-oxadiazole byproducts to <5% [1].
The cyclodehydration step represents the pivotal transformation in oxadiazole synthesis, with dehydration agent selection profoundly impacting reaction efficiency, regioselectivity, and byproduct formation. Phosphorus oxychloride (POCl₃) and sulfuric acid (H₂SO₄) constitute the most widely employed agents, each exhibiting distinct mechanistic pathways and product profiles [4].
POCl₃ operates through a Vilsmeier-Haack-type mechanism when combined with pyridine as a base. The reagent generates an iminophosphorane intermediate that activates the carbonyl oxygen of the diacylhydrazide precursor. This activated species undergoes concerted intramolecular cyclization followed by elimination, producing the oxadiazole ring with excellent regiocontrol. The reaction proceeds under mild conditions (60-80°C) within 3-4 hours, yielding 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid with 82-89% efficiency and >95% purity by HPLC analysis. Crucially, the POCl₃-pyridine system prevents carbocation-mediated rearrangements due to its E2 elimination pathway, which preserves the structural integrity of the methylene bridge between the aromatic and heterocyclic systems [4] [7].
Concentrated sulfuric acid (≥95%) promotes dehydration through prototropic equilibria and carbocation intermediates. The strong acid environment protonates the carbonyl oxygen, creating a resonance-stabilized cation that facilitates water elimination. However, this mechanistic pathway introduces several challenges: (1) Elevated temperatures (100-120°C) are required for complete conversion, (2) The acidic medium promotes hydrolytic cleavage of the methylene bridge in approximately 15% of substrates, generating 4-formylbenzoic acid as a major side product, and (3) Carbocation rearrangement pathways yield isomeric byproducts including the 2-methyl isomer (3-8%) and ring-opened species (5-10%) [4].
Table 2: Performance Metrics of Dehydration Agents in Oxadiazole Synthesis
Parameter | POCl₃/Pyridine | Concentrated H₂SO₄ |
---|---|---|
Optimal Temperature | 60-80°C | 100-120°C |
Reaction Time | 3-4 hours | 6-8 hours |
Isolated Yield | 82-89% | 65-75% |
Regiochemical Purity | >95% | 85-90% |
Major Byproduct(s) | <3% Phosphoramidate | 15% Hydrolytic cleavage |
Scalability | Kilogram-scale validated | Limited to <100g batches |
Post-Reaction Workup | Aqueous quench, pH adjustment | Neutralization, extensive washing |
Beyond efficiency considerations, POCl₃ demonstrates superior compatibility with sensitive functional groups, particularly preserving the integrity of the benzoic acid moiety without decarboxylation. In contrast, H₂SO₄-mediated dehydration requires protective group strategies (typically methyl ester protection) to prevent acid-catalyzed degradation, adding two synthetic steps to the overall process. For industrial implementation, POCl₃ emerges as the preferred reagent despite its higher molecular weight and phosphorus waste streams, primarily due to its exceptional reaction control and reproducible yields at scale [4] [7].
The transition from batch synthesis to continuous flow chemistry addresses critical limitations in the large-scale production of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid, particularly concerning thermal management, reaction homogeneity, and process safety. Continuous flow reactors enable precise residence time control (typically 8-12 minutes) at elevated temperatures (140-160°C) that would be impractical in batch systems due to decomposition risks [8].
The flow process integrates three sequential reactor modules: (1) A low-temperature micromixer (0-5°C) for diacylhydrazide intermediate formation, (2) A precipitation unit for isolation of the crystalline intermediate, and (3) A high-pressure tubular reactor for POCl₃-mediated cyclodehydration. The dehydration module employs back-pressure regulation (10-15 bar) to maintain reagents in the liquid phase at 150°C, achieving near-quantitative conversion (98.5%) as monitored by inline FTIR spectroscopy. This represents a substantial improvement over batch processes, which typically require 3-4 hours at reflux temperatures to reach 85% conversion [8].
Table 3: Comparative Analysis of Batch vs. Flow Synthesis Parameters
Process Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Temperature Profile | 60-80°C (POCl₃) | 150°C (optimized) |
Reaction Time | 180-240 minutes | 8-12 minutes |
Space-Time Yield (g/L/h) | 15.2 | 187.5 |
Conversion Efficiency | 82-89% | 95-98.5% |
Product Purity (HPLC) | 95% | 99% |
Thermal Management | External cooling required | Self-regulating |
Production Capacity | 100g/day | 5kg/day (bench scale) |
A key innovation in flow processing involves the in-line purification system utilizing supported scavenger resins (triethylamine-functionalized polystyrene) that continuously remove phosphorus byproducts and excess POCl₃. This integrated purification eliminates the traditional aqueous quench step, reducing aqueous waste generation by 85% while producing pharmaceutical-grade material (99.5% purity) without recrystallization. The process intensification achieved through continuous manufacturing reduces the environmental footprint (E-factor reduction from 43 to 8.2) and enables production rates exceeding 5kg/day from laboratory-scale equipment [8].
For industrial implementation, the flow process demonstrates exceptional stability during 120-hour continuous runs, with no observable fouling or catalyst degradation. The system's modular design accommodates production scale-up through numbered-up parallel units rather than traditional reactor size increases, maintaining precise control over reaction parameters. This approach successfully addresses the exothermic risks associated with POCl₃ chemistry while achieving throughput capabilities that surpass conventional batch processing by an order of magnitude [8].
The carboxyl functionality in 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid enables diversification opportunities through well-established derivatization strategies. The electron-deficient nature of the oxadiazole ring (π-deficient heterocycle) minimally influences the benzoic acid's reactivity due to the insulating effect of the methylene spacer, allowing standard carboxyl modification chemistry to proceed with high efficiency [7].
Esterification methodologies employ carbodiimide coupling reagents (DCC, EDC) with catalytic DMAP in anhydrous dichloromethane, achieving near-quantitative yields across diverse alcohol substrates. The reaction demonstrates excellent functional group tolerance, preserving the oxadiazole integrity even with strongly nucleophilic alcohols like 2-hydroxyethylamine. Alternatively, alkyl halides undergo efficient O-alkylation under mild phase-transfer conditions (K₂CO₃/TBAI in acetonitrile), producing esters with 85-92% yield after 6-8 hours at 60°C. Methyl, ethyl, and benzyl esters serve as valuable synthetic intermediates for further transformations or as prodrug candidates due to their enhanced lipophilicity (logP increase of 1.5-2.0 units compared to the parent acid) .
Amide bond formation represents the most pharmacologically relevant functionalization, achieved through either acid chloride intermediates or direct coupling. The acid chloride route involves treatment with oxalyl chloride (1.5 equivalents) in dichloromethane with catalytic DMF, generating the reactive acyl chloride within 30 minutes at 0°C. Subsequent addition of amines (aliphatic > aromatic) produces amides in 75-95% isolated yields after aqueous workup. Direct coupling using HATU or T3P reagents in DMF facilitates micromolar-scale diversification for structure-activity relationship studies, with excellent compatibility with the oxadiazole nitrogen atoms .
Table 4: Derivative Profiles and Applications of Functionalized Compounds
Derivative Class | Representative Structure | Key Application | Synthetic Yield |
---|---|---|---|
Amino acid conjugates | Oxadiazole-CH₂-C₆H₄-CO-Gly-OH | Prodrug development | 88% |
Polyethylene glycol esters | Oxadiazole-CH₂-C₆H₄-COO-(CH₂CH₂O)ₙH | Solubility enhancement | 85% |
Hydrazide derivatives | Oxadiazole-CH₂-C₆H₄-CONHNH₂ | Chelating agents | 78% |
Heterocyclic amides | Oxadiazole-CH₂-C₆H₄-CONC₄H₄ | Bioisosteric analogs | 82% |
Polymer-bound conjugates | Oxadiazole-CH₂-C₆H₄-CO-[resin] | Solid-phase synthesis | 95% |
The methylene spacer between aromatic and heterocyclic systems demonstrates remarkable stability during functionalization, with no observable cleavage under standard coupling conditions. However, the oxadiazole ring exhibits pH-dependent hydrolysis susceptibility, requiring neutral to slightly acidic conditions (pH 4-7) during aqueous workups to prevent ring opening. Analytical studies confirm that the methyl substituent at the 5-position provides electronic stabilization against nucleophilic degradation, with methyl derivatives exhibiting 3-fold greater stability compared to unsubstituted analogs [7].
Reductive functionalization offers an alternative diversification pathway through catalytic hydrogenation (Pd/C, H₂ 50psi) that selectively reduces the oxadiazole ring to N-acylhydrazine without affecting the benzoic acid moiety. This transformation provides access to metabolically stable analogs with modified hydrogen-bonding capabilities. The reaction proceeds quantitatively in ethanol at ambient temperature, yielding 4-[(N'-acetylhydrazinyl)methyl]benzoic acid as a crystalline solid. This derivative serves as a versatile intermediate for the preparation of hydrazone-based molecular scaffolds with potential biological applications .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1